N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for nitration and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its benzofuran core, nitrofuran moiety, and piperidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H19N3O6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)-1-benzofuran-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-12-8-10-22(11-9-12)20(25)18-17(13-4-2-3-5-14(13)29-18)21-19(24)15-6-7-16(28-15)23(26)27/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI Key |
CZLJIYYAUDTYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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